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2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound features a thieno ring fused with a pyrimidine structure, characterized by the presence of an amino group at the 2-position and a tert-butyl group at the 7-position. The molecular formula is C_10H_12N_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features of this compound contribute to its potential biological activities and applications in medicinal chemistry.
Research has indicated that thieno[3,2-d]pyrimidines exhibit a range of biological activities, including:
The synthesis of 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one can be achieved through several methods:
The unique properties of 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one make it suitable for several applications:
Interaction studies involving 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one typically focus on:
Several compounds share structural similarities with 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | Thieno Structure | Lacks amino group; potential for different biological activity. |
| 6-Amino-thieno[3,2-d]pyrimidin-4-one | 6-Amino Structure | Different substitution pattern; may exhibit varied pharmacological properties. |
| N-benzyl-N-methyl-thieno[3,2-d]pyrimidin-4-amine | N-benzyl Structure | Benzyl substitution alters lipophilicity and potentially bioavailability. |
The presence of the tert-butyl group at the 7-position distinguishes 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one from other derivatives. This bulky substituent may enhance lipophilicity and steric hindrance, influencing its interaction with biological targets and potentially improving selectivity over similar compounds.